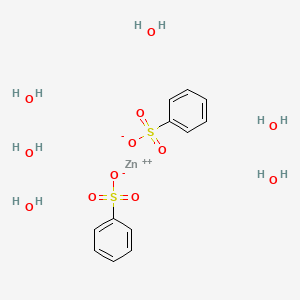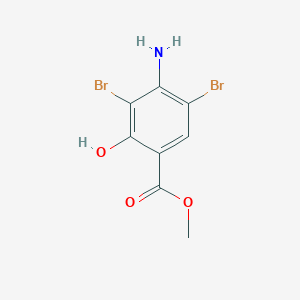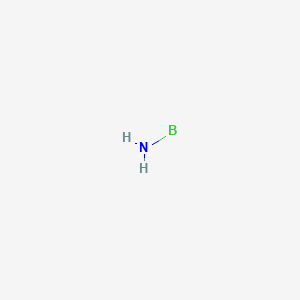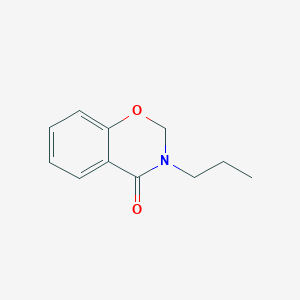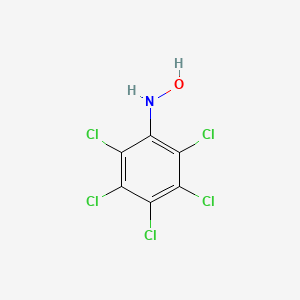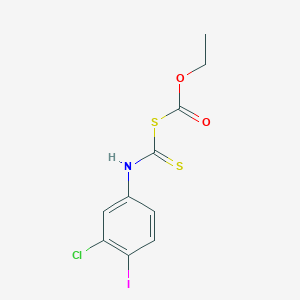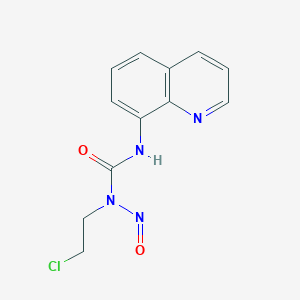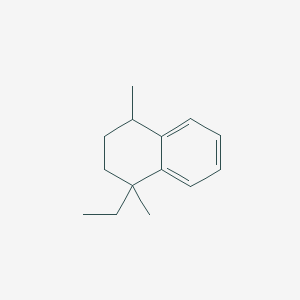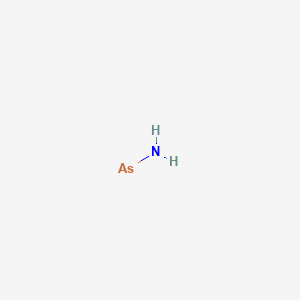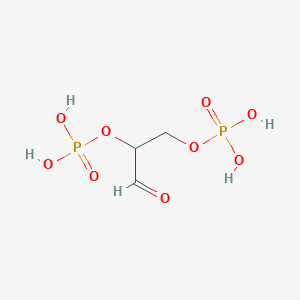
Potassium propanoate--propanoic acid (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium propanoate can be synthesized through the neutralization of propanoic acid with potassium hydroxide. The reaction is straightforward and can be represented as follows:
CH3CH2COOH+KOH→CH3CH2COOK+H2O
This reaction typically occurs at room temperature and does not require any special conditions .
Industrial Production Methods: In industrial settings, potassium propanoate is produced by reacting propanoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is then crystallized and purified to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium propanoate undergoes various chemical reactions, including:
Neutralization: As mentioned, it is formed by the neutralization of propanoic acid with potassium hydroxide.
Hydrolysis: It can be hydrolyzed back to propanoic acid and potassium hydroxide in the presence of water.
Oxidation: Propanoic acid, the parent compound, can be oxidized to produce carbon dioxide and water.
Common Reagents and Conditions:
Neutralization: Potassium hydroxide or potassium carbonate.
Hydrolysis: Water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Neutralization: Potassium propanoate and water.
Hydrolysis: Propanoic acid and potassium hydroxide.
Oxidation: Carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium propanoate is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry .
Biology: In biological research, it is used to study metabolic pathways involving propanoic acid and its derivatives .
Medicine: Potassium propanoate has antimicrobial properties and is used as a preservative in pharmaceuticals .
Industry: It is widely used as a food preservative, represented by the food labeling E number E283 in Europe and by the INS number 283 in Australia and New Zealand .
Wirkmechanismus
Potassium propanoate exerts its antimicrobial effects by inhibiting the growth of mold and bacteria. It disrupts the cell membrane integrity of microorganisms, leading to cell death . The compound targets various metabolic pathways within the microbial cells, ultimately preventing their proliferation .
Vergleich Mit ähnlichen Verbindungen
- Sodium propanoate (Sodium propionate)
- Calcium propanoate (Calcium propionate)
- Propanoic acid
Comparison:
- Sodium propanoate and calcium propanoate are also used as food preservatives and have similar antimicrobial properties. potassium propanoate is preferred in certain applications due to its higher solubility in water .
- Propanoic acid itself is less commonly used directly as a preservative due to its strong odor and corrosive nature .
Potassium propanoate stands out due to its effective antimicrobial properties, high solubility, and ease of production, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
23382-00-5 |
|---|---|
Molekularformel |
C6H11KO4 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
potassium;propanoate;propanoic acid |
InChI |
InChI=1S/2C3H6O2.K/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+1/p-1 |
InChI-Schlüssel |
UNTOVVPYDPRUQE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)O.CCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




